プレチラクロール

概要

説明

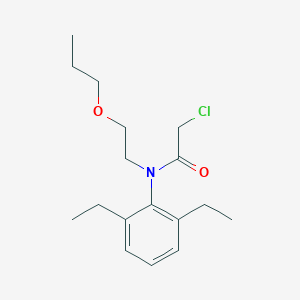

プレチラクロールは、農薬、特に水田で、一年生草本、カヤツリグサ科雑草、幅広い葉の雑草を駆除するために広く使用されているクロロアセタンアニリド系除草剤です。 その化学名は、2-クロロ-2',6'-ジエチル-N-(2-プロポキシエチル)アセタンアニリド です。 プレチラクロールは、その幅広いスペクトル活性と、発芽前および発芽初期の雑草防除における有効性で知られています .

2. 製法

合成経路と反応条件: プレチラクロールは、2,6-ジエチルフェニルアミンとクロロアセチルクロリドを反応させた後、2-プロポキシエタノールと反応させることで合成することができます 。反応条件には、通常、有機溶媒と反応中に生成される塩酸を中和するための塩基の使用が含まれます。

工業生産方法: 工業環境では、プレチラクロールは、高い収率と純度を確保するために、連続フロープロセスを使用して製造されることがよくあります。このプロセスには、反応物の制御された添加と、反応速度を促進するための触媒の使用が含まれます。 最終生成物は、蒸留および再結晶によって精製され、所望の品質が達成されます .

科学的研究の応用

Agricultural Applications

Weed Control in Rice Cultivation

Pretilachlor is predominantly applied in rice fields to manage a variety of grassy weeds, including barnyard grass and finger millet. Research indicates that pretilachlor effectively inhibits the growth of these weeds while demonstrating lower toxicity to rice plants. A study showed that pretilachlor at a concentration of 0.75 kg/ha degraded below detectable levels within 30 days, indicating its efficacy and environmental safety when used as directed .

Mechanism of Action

The herbicide operates by disrupting the microtubule formation necessary for cell division. This leads to the death of susceptible weed species while allowing rice plants to thrive. The induction of glutathione S-transferase (GST) activity has been observed in tolerant species like corn and rice, suggesting a biochemical mechanism that enhances their resistance to pretilachlor .

Environmental Impact and Persistence

Soil and Water Dissipation

Studies on the persistence of pretilachlor indicate that its residues dissipate rapidly from soil and water environments. For instance, at higher application rates (1.5 kg/ha), pretilachlor was found to degrade to below detectable levels within 60 days . This rapid degradation is beneficial for minimizing long-term environmental impact.

Microbial Effects

Research has shown that pretilachlor can significantly alter microbial populations in treated soils. Application at recommended doses reduced the number of beneficial microbes, including actinomycetes and nitrogen-fixing bacteria, which are crucial for soil health . However, at lower doses, it did not significantly affect microbial properties compared to untreated controls.

Biodegradation Studies

Fungal Degradation

Recent studies have explored the use of fungal strains for the biodegradation of pretilachlor. Strains such as Aspergillus ficuum demonstrated high degradation capabilities, removing up to 95% of pretilachlor in laboratory settings . This approach highlights potential bioremediation strategies for contaminated environments.

Toxicological Insights

Acute Poisoning Cases

Pretilachlor has been associated with acute poisoning incidents, often presenting symptoms similar to organophosphate toxicity. Case studies report instances where individuals ingested pretilachlor with significant clinical manifestations but were treated successfully with supportive care . These cases underscore the need for caution in handling this herbicide.

Innovative Formulations

Microencapsulation Techniques

Recent advancements have led to the development of microencapsulated formulations of pretilachlor, which enhance its herbicidal activity while reducing toxicity to non-target organisms . These formulations utilize polyurea microcapsules that release the herbicide in a controlled manner, improving efficacy and environmental compatibility.

Data Tables

| Application | Concentration (kg/ha) | Dissipation Time (Days) | Microbial Impact |

|---|---|---|---|

| Pretilachlor | 0.75 | 30 | Reduced beneficial microbes |

| Pretilachlor | 1.5 | 60 | Significant reduction observed |

| Fungal Strain | Degradation Efficiency (%) | Enzymatic Activity |

|---|---|---|

| Aspergillus ficuum | 95 | High lignin peroxidase activity |

| Aspergillus sp. | 84 | High manganese peroxidase activity |

作用機序

プレチラクロールは、標的植物における脂肪酸の生合成を阻害することにより、除草効果を発揮します 。これは、脂肪酸鎖の伸長に関与する酵素の活性を阻害し、細胞膜の形成と機能の破壊につながります。 最終的には、雑草の死をもたらします 。 主な分子標的は、アセチルCoAカルボキシラーゼや脂肪酸シンターゼなどの酵素です .

6. 類似の化合物との比較

プレチラクロールは、ブタクロール、アラクロール、メトラクロールなどの化合物を含むクロロアセタンアニリド系除草剤のグループに属しています 。 これらの化合物と比較して、プレチラクロールは、より幅広いスペクトル活性を持っており、より幅広い雑草に対して効果的です 。 さらに、プレチラクロールは、土壌中の残留効果が短いため、長期的な環境汚染のリスクを軽減します .

類似の化合物:

ブタクロール: 主にイネ科雑草を標的にし、残留効果が長いです.

アラクロール: トウモロコシやダイズなどの作物で、一年生草本と幅広い葉の雑草を駆除するために使用されます.

メトラクロール: 一年生草本と一部の幅広い葉の雑草に対して効果的です.

プレチラクロールは、幅広いスペクトル活性と短い残留効果という独自の組み合わせにより、現代農業において貴重なツールとなっています。

生化学分析

Biochemical Properties

Pretilachlor interacts with various enzymes and proteins. For instance, the strains Aspergillus ficuum (AJN2) and Aspergillus sp. (PDF1) were found to degrade pretilachlor, showing high lignin peroxidase and manganese peroxidase activity .

Cellular Effects

Pretilachlor has potential toxicity to non-target organisms . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of pretilachlor involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . The degradation dynamics study revealed that the DT50 value of the herbicide was reduced to 2.4 d in an aqueous medium due to enhanced enzymatic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pretilachlor change over time. The herbicide’s average persistence at recommended rates was 20 to 50 days in soil but may vary according to soil type and climate conditions .

Dosage Effects in Animal Models

The effects of pretilachlor vary with different dosages in animal models . Pretilachlor toxicity in the exposed group showed a significant change (p < 0.05) over the study periods .

Metabolic Pathways

Pretilachlor is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

Pretilachlor is transported and distributed within cells and tissues . Its hydrophobic activity can increase the risk of pretilachlor loading into the aquatic ecosystem .

準備方法

Synthetic Routes and Reaction Conditions: Pretilachlor can be synthesized through the reaction of 2,6-diethylphenylamine with chloroacetyl chloride, followed by reaction with 2-propoxyethanol . The reaction conditions typically involve the use of an organic solvent and a base to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In industrial settings, pretilachlor is often produced using a continuous flow process to ensure high yield and purity. The process involves the controlled addition of reactants and the use of catalysts to enhance the reaction rate. The final product is purified through distillation and recrystallization to achieve the desired quality .

化学反応の分析

反応の種類: プレチラクロールは、次のようないくつかの種類の化学反応を起こします。

酸化: プレチラクロールは酸化されて、さまざまな代謝産物を生成する可能性があり、それらは異なるレベルの除草活性を持つ可能性があります.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、酸性または塩基性条件下での過マンガン酸カリウムと過酸化水素があります.

主な生成物:

4. 科学研究への応用

プレチラクロールには、次のようないくつかの科学研究への応用があります。

類似化合物との比較

Butachlor: Primarily targets grassy weeds and has a longer residual effect.

Alachlor: Used for controlling annual grasses and broadleaf weeds in crops like corn and soybeans.

Metolachlor: Effective against a wide range of annual grasses and some broadleaf weeds.

Pretilachlor’s unique combination of broad-spectrum activity and shorter residual effect makes it a valuable tool in modern agriculture.

生物活性

Pretilachlor is a chloroacetamide herbicide widely used in agriculture, particularly for controlling weeds in rice paddies. Its biological activity encompasses a range of effects on both target and non-target organisms, as well as its implications for human health. This article provides a comprehensive overview of the biological activity of pretilachlor, supported by case studies, research findings, and data tables.

Pretilachlor is characterized by its selective herbicidal action, primarily targeting grasses and some broadleaf weeds. It functions by inhibiting the synthesis of fatty acids, which is essential for plant growth and development. The molecular formula of pretilachlor is C₁₄H₁₈ClN₃O₂, and it is typically applied as a 50% emulsifiable concentrate (EC) in agricultural practices.

Acute Toxicity

Pretilachlor exhibits acute toxicity comparable to that of organophosphate compounds when ingested. Symptoms of poisoning can include respiratory distress, vomiting, and gastrointestinal discomfort. A case series documented instances of pretilachlor ingestion leading to severe clinical symptoms in patients, such as shortness of breath and chest pain, necessitating immediate medical intervention. Supportive treatments included intravenous fluids and monitoring of vital signs, with most patients recovering fully after appropriate care .

Endocrine Disruption and Oxidative Stress

Research indicates that pretilachlor can induce endocrine disruption and oxidative stress in aquatic organisms. A study on zebrafish embryos revealed that exposure to pretilachlor resulted in significant developmental toxicity, including apoptosis (programmed cell death) and immunotoxicity . These findings underscore the potential risks associated with pretilachlor in aquatic environments.

Environmental Impact

Pretilachlor's environmental persistence and its effects on non-target organisms have been the subject of various studies. The herbicide has been shown to adversely affect microbial communities in soil ecosystems, reducing populations of beneficial bacteria and fungi . Furthermore, its application can lead to decreased microbial biomass, which is crucial for maintaining soil health and fertility.

Case Studies

Case Study 1: Human Poisoning Incidents

A retrospective analysis involving 35 patients who ingested pretilachlor revealed that most exhibited low levels of toxicity. Clinical management included gastric lavage and supportive care, with no significant changes observed in liver or renal function tests during hospitalization . These cases highlight the importance of timely medical intervention in cases of herbicide poisoning.

Case Study 2: Environmental Monitoring

A study conducted to assess the environmental fate of pretilachlor found that it undergoes various degradation processes in soil, leading to the formation of metabolites with differing toxicological profiles. Techniques such as high-performance liquid chromatography (HPLC) were employed to monitor residue levels in environmental samples .

Table 1: Recovery Rates of Pretilachlor Detection Methods

| Sample Type | Spiked Concentration (μg/kg) | ic-ELISA Recovery (%) | HPLC Recovery (%) |

|---|---|---|---|

| Water | 50 | 82.4 | 84.8 |

| Rice | 100 | 93.5 | 87.5 |

| Soil | 200 | 86.2 | 84.2 |

This table summarizes the recovery rates for different detection methods used to quantify pretilachlor residues in various matrices .

Table 2: Clinical Symptoms Observed in Pretilachlor Poisoning Cases

| Symptom | Frequency (%) |

|---|---|

| Nausea | 80 |

| Vomiting | 75 |

| Respiratory Distress | 60 |

| Chest Pain | 40 |

This table presents the frequency of clinical symptoms observed among patients who experienced acute poisoning due to pretilachlor ingestion .

特性

IUPAC Name |

2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO2/c1-4-11-21-12-10-19(16(20)13-18)17-14(5-2)8-7-9-15(17)6-3/h7-9H,4-6,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPGTOIOYRQOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCN(C1=C(C=CC=C1CC)CC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058112 | |

| Record name | Pretilachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51218-49-6 | |

| Record name | Pretilachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51218-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pretilachlor [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051218496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pretilachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRETILACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/617K7LM10D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。